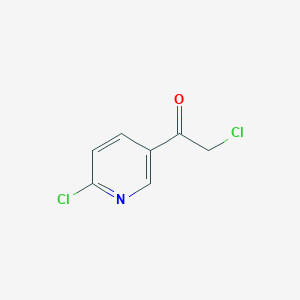

2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(6-chloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALWQAXUGVUEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444996 | |

| Record name | 2-chloro-1-(6-chloropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136592-00-2 | |

| Record name | 2-chloro-1-(6-chloropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1-(6-chloropyridin-3-yl)ethanone CAS 136592-00-2

An In-Depth Technical Guide to 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (CAS 136592-00-2): Synthesis, Application, and Analysis

Introduction

This compound, with CAS registry number 136592-00-2, is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides. This class of insecticides is valued for its high efficacy against a wide range of pests. The structural backbone of this ethanone derivative, featuring a chloropyridinyl moiety, makes it an essential building block in the agrochemical industry. This guide provides a comprehensive technical overview for researchers and professionals in drug development and chemical synthesis, detailing its properties, synthesis, analytical procedures, and its critical application in the production of the widely used insecticide, Imidacloprid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and analytical characterization. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 136592-00-2 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | [1] |

| IUPAC Name | 2-chloro-1-(6-chloro-3-pyridinyl)ethanone | [1][2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| InChI Key | PALWQAXUGVUEIR-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, 6-chloronicotinoyl chloride. This is followed by a Friedel-Crafts acylation reaction.

Part 1: Synthesis of the Precursor, 6-chloronicotinoyl chloride

The synthesis of 6-chloronicotinoyl chloride from 6-chloronicotinic acid is a standard procedure in organic chemistry, typically involving a chlorinating agent such as thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride and phosphorus pentachloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 6-chloronicotinoyl chloride can be purified by vacuum distillation or recrystallization to yield a colorless solid.

Part 2: Friedel-Crafts Acylation for this compound

The core of the synthesis involves a Friedel-Crafts acylation reaction. In this step, 6-chloronicotinoyl chloride is reacted with a two-carbon source, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Mechanism:

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3][4] The Lewis acid catalyst (AlCl₃) activates the chloroacetyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of a suitable substrate, leading to the formation of the ketone.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

-

Cool the suspension in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled suspension with continuous stirring.

-

To this mixture, add a solution of 2-chloropyridine in the same solvent dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by HPLC or TLC).

-

The reaction is then quenched by carefully pouring the mixture into ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

Caption: Pathway for the synthesis of Imidacloprid.

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for its use in subsequent reactions. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons adjacent to the carbonyl and chloro groups. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), while the methylene protons will be a singlet in the range of δ 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon (around δ 190-200 ppm), the carbons of the pyridine ring (δ 120-150 ppm), and the methylene carbon (δ 45-55 ppm).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for determining the purity of this compound.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and water or a phosphate buffer |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This method can effectively separate the main compound from its precursors and potential by-products, allowing for accurate purity assessment.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

H302: Harmful if swallowed. [1] * H314: Causes severe skin burns and eye damage. [2] * H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [2] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] Handling and Storage:

-

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [2]* Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its synthesis, while involving standard organic transformations, requires careful control of reaction conditions and adherence to safety protocols. A thorough understanding of its properties and analytical characterization is essential for its efficient and safe utilization in the production of high-value products like Imidacloprid. This guide serves as a foundational resource for professionals engaged in the synthesis and application of this key intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

physicochemical properties of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Introduction

This compound is a halogenated ketone derivative of pyridine. As an α-haloketone, it possesses a highly reactive electrophilic carbon center adjacent to the carbonyl group, making it a versatile and valuable building block in synthetic organic chemistry.[1] Its primary utility is as a key intermediate in the synthesis of various organic compounds, most notably in the development of modern agrochemicals such as insecticides and pesticides.[2]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices for its characterization and offers field-proven methodologies for its analysis. The objective is to equip the practicing scientist with the necessary technical knowledge for the confident handling, characterization, and application of this important synthetic intermediate.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is the foundation of all subsequent research and development. The structural and molecular identifiers for this compound are summarized below.

Table 1: Summary of Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-1-(6-chloro-3-pyridinyl)ethanone | [3][4] |

| CAS Number | 136592-00-2 | [3][4][5] |

| Molecular Formula | C₇H₅Cl₂NO | [3][4] |

| Molecular Weight | 190.02 g/mol | [3] |

| Exact Mass | 188.9748192 Da | [3] |

| InChI Key | PALWQAXUGVUEIR-UHFFFAOYSA-N | [3][4] |

Core Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application in chemical synthesis. Commercially available batches of this compound are typically found with a purity of 95% or higher and present as a solid at room temperature.[4]

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Purity (Typical) | ≥95% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

| Melting Point | Data not publicly available; must be determined experimentally. | |

| Boiling Point | Data not publicly available; must be determined experimentally. | |

| Solubility | Data not publicly available; must be determined experimentally. |

The lack of publicly cataloged data for properties such as melting point and solubility necessitates their empirical determination. The following section provides validated protocols for this purpose.

Field-Proven Methodologies for Characterization

As a Senior Application Scientist, it is understood that data is only as reliable as the method used to generate it. The following protocols are designed to be self-validating systems for the accurate characterization of this compound.

Determination of Melting Point

Expertise & Experience: The melting point is a fundamental and rapid indicator of a crystalline solid's purity. A sharp melting range (typically <1°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. This is due to the phenomenon of freezing-point depression.

Experimental Protocol:

-

Sample Preparation: Finely crush a small amount of the solid compound on a watch glass using a spatula to ensure uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm) of material into the closed end.

-

Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Rapid Scan (Optional but Recommended): Set a fast ramp rate (e.g., 10-15°C/min) to quickly identify an approximate melting range. This prevents spending excessive time in the final, slow ramp.

-

Accurate Determination: Using a fresh sample, set the apparatus to ramp slowly (1-2°C/min) through the previously identified approximate range.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). The recorded melting point should be reported as this range.

Caption: Systematic workflow for solubility determination.

Safety and Handling

Authoritative Grounding: The safe handling of any chemical reagent is paramount. The Global Harmonized System (GHS) classifications provide a standardized framework for understanding potential hazards. [3]

Table 3: Summary of GHS Hazard Information

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 / H314 | Causes skin irritation / Causes severe skin burns and eye damage | [3][4] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [3] |

Field-Proven Insights:

Different suppliers report conflicting skin hazard information, listing both H315 (irritation) and H314 (severe burns/corrosion). [3][4]In such cases, a conservative approach is mandated. Researchers must treat this compound as corrosive (H314) until proven otherwise.

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to mitigate inhalation risks (H335).

-

Personal Protective Equipment (PPE):

-

Wear nitrile or neoprene gloves to protect against skin contact. Given the H314 potential, an apron or lab coat is essential.

-

Chemical safety goggles are mandatory. Due to the H314 and H319 warnings, a face shield should also be worn.

-

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [5]In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and immediately call for medical assistance. [6]

Conclusion

This compound is a reactive and versatile synthetic intermediate with well-defined hazards. While key identifiers are readily available, crucial physicochemical data such as melting point and solubility must be determined empirically. The protocols outlined in this guide provide a robust framework for generating reliable and reproducible data, ensuring both scientific integrity and laboratory safety. Adherence to these methodologies will enable researchers to confidently integrate this valuable compound into their synthetic and developmental workflows.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C7H5Cl2NO | CID 10797730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 136592-00-2 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the critical thinking behind the selection of analytical techniques and the interpretation of the resulting data.

The structural confirmation of a molecule like this compound, with its halogenated heterocyclic ring and reactive acyl chloride moiety, requires a synergistic application of multiple spectroscopic methods.[1][2] This guide will walk through the logical workflow, from initial purity assessment to the definitive assignment of its chemical structure.

Molecular Overview

This compound possesses the molecular formula C7H5Cl2NO.[3] Its structure comprises a pyridine ring substituted with a chlorine atom at the 6-position and a chloroacetyl group at the 3-position. The presence of two chlorine atoms, a carbonyl group, and an aromatic system gives this molecule distinct spectroscopic signatures that will be exploited for its characterization.

Section 1: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry is the initial and arguably most crucial step in structure elucidation, as it provides the molecular weight and elemental composition of the analyte.[1] For this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a preferred soft ionization technique for this molecule, minimizing fragmentation and preserving the molecular ion.

-

Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

Data Interpretation and Expected Results

The molecular ion peak (M+) for C7H5Cl2NO is expected at a mass-to-charge ratio (m/z) of approximately 190.[3] However, the presence of two chlorine atoms introduces a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[4]

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (calculated) | Relative Abundance |

| [M]+ (C₇H₅³⁵Cl₂NO) | 188.9748 | 100% |

| [M+2]+ (C₇H₅³⁵Cl³⁷ClNO) | 190.9719 | 65% |

| [M+4]+ (C₇H₅³⁷Cl₂NO) | 192.9689 | 10% |

The observation of this M, M+2, and M+4 pattern with the characteristic 100:65:10 intensity ratio is a strong indicator of the presence of two chlorine atoms in the molecule.[4]

Fragmentation Analysis

While soft ionization is used to determine the molecular weight, electron ionization (EI) can be employed to induce fragmentation, providing valuable structural information.[5][6]

Key Fragmentation Pathways:

-

α-Cleavage: The bond between the carbonyl group and the chloromethyl group is susceptible to cleavage, leading to the loss of a •CH₂Cl radical.

-

Loss of CO: A characteristic fragmentation of ketones is the loss of a neutral carbon monoxide molecule.[7]

-

Pyridine Ring Fragmentation: The substituted pyridine ring can undergo characteristic cleavages, although these are often complex.[8][9]

Caption: NMR Spectroscopy Workflow.

Section 3: Infrared (IR) Spectroscopy - Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [2][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the carbon-chlorine bonds.

Table 4: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1700 | Strong |

| C-Cl (aromatic) | ~1100 | Medium |

| C-Cl (aliphatic) | ~750 | Medium |

| C=C, C=N (aromatic) | 1600-1450 | Medium to Weak |

-

The most prominent peak will be the strong C=O stretch, characteristic of a ketone. [11][12][13]Its position can be influenced by conjugation with the pyridine ring.

-

The C-Cl stretching vibrations will appear in the fingerprint region and can help confirm the presence of both aromatic and aliphatic chlorine atoms. [14]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula and the presence of two chlorine atoms. NMR spectroscopy provides the detailed connectivity of the carbon and hydrogen atoms, while IR spectroscopy confirms the presence of key functional groups. By integrating the information from these complementary methods, an unambiguous structural assignment can be achieved with a high degree of confidence. This multi-faceted approach ensures the scientific rigor required in modern chemical research and development.

References

- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.

-

This compound | C7H5Cl2NO | CID 10797730. PubChem. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

- Mass Spectra of some substituted 2-Chloro-pyridones. NA ZAIDI, JM AL-KATTI AND FH SAEED.

-

CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. University College Dublin. Available at: [Link]

-

2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. NIH. Available at: [Link]

-

1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167. PubChem. Available at: [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available at: [Link]

-

Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. NPTEL-NOC IITM. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

IR signals for carbonyl compounds | Spectroscopy | Organic chemistry. Khan Academy. Available at: [Link]

-

FTIR Spectrum. University of Maryland. Available at: [Link]

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... Pearson. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. NIH. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

2-Chloro-2',6'-acetoxylidide. NIST WebBook. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]

-

2-Chloro-1-(4-methoxyphenyl)ethanone. SpectraBase. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. Google Patents.

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Saint Mary's University. Available at: [Link]

-

C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. jchps.com [jchps.com]

- 3. This compound | C7H5Cl2NO | CID 10797730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. FTIR [terpconnect.umd.edu]

A Technical Guide to the Spectral Analysis of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral characteristics of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. The following sections detail the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the structural elucidation and quality control of this compound. While experimental data for this specific molecule is not publicly available, this guide presents predicted spectral data based on established principles of spectroscopy and analysis of its constituent functional groups. The methodologies described herein are robust and widely applicable for the characterization of similar organic molecules.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture comprising a 6-chloropyridine ring acylated at the 3-position with a chloroacetyl group. This combination of an aromatic heterocycle and an α-chloro ketone functional group dictates its reactivity and its unique spectral fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), is expected to show three distinct signals corresponding to the three non-equivalent protons on the pyridine ring and a singlet for the methylene protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 | Singlet | 2H | -CH₂-Cl |

| ~ 7.5 | Doublet | 1H | H-5 |

| ~ 8.2 | Doublet of Doublets | 1H | H-4 |

| ~ 8.9 | Doublet | 1H | H-2 |

Causality of Signal Assignment:

-

The methylene protons (-CH₂-Cl) are expected to appear as a singlet at approximately 4.8 ppm. The adjacent electron-withdrawing chlorine atom and the carbonyl group deshield these protons, shifting them downfield.

-

The pyridine ring protons will exhibit characteristic splitting patterns. H-5, being adjacent to the chlorine-bearing carbon, will likely be the most upfield of the aromatic protons. H-4 will be split by both H-2 and H-5, resulting in a doublet of doublets. H-2, being in the ortho position to the nitrogen and the carbonyl group, will be the most deshielded and appear furthest downfield.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 45 | -CH₂-Cl |

| ~ 125 | C-5 |

| ~ 130 | C-3 |

| ~ 140 | C-4 |

| ~ 150 | C-2 |

| ~ 155 | C-6 |

| ~ 190 | C=O |

Causality of Signal Assignment:

-

The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear at the lowest field, around 190 ppm.

-

The methylene carbon (-CH₂-Cl) will be found at a higher field, around 45 ppm, influenced by the attached chlorine.

-

The pyridine ring carbons will have chemical shifts in the aromatic region, with their precise locations influenced by the positions of the nitrogen atom and the chloro and acyl substituents. The carbon bearing the chlorine (C-6) and the carbon adjacent to the nitrogen (C-2) are expected to be significantly downfield.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Polar compounds often require polar solvents for sufficient solubility.[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-second relaxation delay, 16-32 scans).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Diagram of NMR Experimental Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₇H₅Cl₂NO), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

| m/z (mass-to-charge ratio) | Relative Abundance | Identity |

| 189 | 100% | [M]⁺ (with ²³⁵Cl) |

| 191 | 65% | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 193 | 10% | [M+4]⁺ (with ²³⁷Cl) |

Key Fragmentation Pathways:

-

α-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group.[3][4][5] This can lead to two primary fragment ions:

-

Loss of the -CH₂Cl radical, resulting in the 6-chloropyridin-3-ylcarbonyl cation.

-

Loss of the 6-chloropyridin-3-yl radical, resulting in the chloromethylcarbonyl cation.

-

-

Loss of Cl: Fragmentation may also involve the loss of a chlorine atom from the pyridine ring or the side chain.

-

Pyridine Ring Fragmentation: The chloropyridine ring itself can undergo characteristic fragmentation, such as the loss of HCN.[6]

Diagram of Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol is for obtaining a mass spectrum using electrospray ionization (ESI), a common technique for polar organic molecules.

Instrumentation: A mass spectrometer with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[7]

-

The final solution should be free of any particulate matter; filtration through a 0.22 µm syringe filter is recommended if necessary.[8]

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the molecular ion.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

-

If fragmentation analysis is desired, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~ 1710 | Strong | C=O stretch (ketone) |

| ~ 1600, 1470 | Medium-Strong | Aromatic C=C and C=N ring stretches |

| ~ 1200 | Medium | C-C stretch |

| ~ 800-700 | Strong | C-Cl stretch |

Causality of Band Assignment:

-

The most prominent peak will be the carbonyl (C=O) stretch , expected around 1710 cm⁻¹.[9] The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.[9][10]

-

The aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹.

-

The characteristic stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.[11]

-

The C-Cl stretching vibrations will be present in the fingerprint region, typically between 800 and 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples.[12][13]

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[15][16]

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Diagram of ATR-FTIR Experimental Setup

Caption: Simplified schematic of an ATR-FTIR experiment.

Conclusion

The comprehensive spectral analysis of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its unequivocal identification and quality assessment. The predicted data and detailed methodologies presented in this guide offer a reliable reference for researchers and professionals in the field of drug development and chemical synthesis. Adherence to the described protocols will ensure the generation of high-quality, reproducible spectral data, which is fundamental to advancing scientific research and maintaining the integrity of chemical manufacturing processes.

References

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

- Bessona, M., & Gallas, J. P. (1992). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Retrieved from [Link]

-

Hangzhou Better Chemtech Ltd. (2025, May 27). What is the mass spectrum of 2 - Chloropyridine? [Blog post]. Retrieved from [Link]

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.

-

Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1976). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 1(1), 63-69.

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- Anderson, F. E., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194.

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

- Singh, S. S. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 22(7/8), 302-304.

- Anderson, F. E., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.

-

Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

- Zhang, Y., & Li, Z. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 707–715.

- Monakhova, Y. B., & Adels, K. (2021). Classification of solvents used for NMR spectroscopy.

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from [Link]

-

chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Wang, D., et al. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Journal of Organic Chemistry, 69(5), 1629–1633.

-

Chegg.com. (2022, August 6). Solved - Predict the 13C NMR spectra for 2-butanone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. yufengchemicals.com [yufengchemicals.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chimia.ch [chimia.ch]

- 12. edinst.com [edinst.com]

- 13. jascoinc.com [jascoinc.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. agilent.com [agilent.com]

- 16. drawellanalytical.com [drawellanalytical.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical safety protocols and handling procedures for 2-Chloro-1-(6-chloropyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, our objective is to bridge the gap between theoretical knowledge and practical application, ensuring that this compound is managed with the highest degree of safety and efficacy in a laboratory setting. The following sections are structured to provide a comprehensive understanding of the compound's hazard profile, requisite personal protective equipment, and emergency response protocols, grounded in authoritative data.

Compound Identification and Hazard Analysis

This compound (CAS No. 136592-02-2) is a solid, crystalline compound with a molecular weight of 190.02 g/mol .[1] A thorough understanding of its hazard profile is foundational to its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word |

| Acute toxicity, oral | H302: Harmful if swallowed | Warning |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

These classifications underscore the necessity for stringent adherence to safety protocols to prevent accidental ingestion, skin or eye contact, and inhalation of dust or aerosolized particles.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to minimize exposure. This is achieved through a multi-layered approach that combines engineering controls and appropriate PPE.

Engineering Controls

All operations involving this compound should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols. The fume hood provides a physical barrier and actively removes airborne contaminants from the operator's breathing zone.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |

| Skin | Chemical-resistant, impervious clothing and gloves (e.g., nitrile rubber) | EN 374 | Prevents skin contact which can cause irritation.[4] Gloves must be inspected prior to use and changed frequently.[2][4] |

| Respiratory | Full-face respirator with appropriate particulate filter | NIOSH (US) or EN 149 (EU) approved | Required when engineering controls are insufficient or during emergency situations to prevent respiratory tract irritation.[4] |

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

Caption: Step-by-step spill response workflow.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [4][5]* Contaminated Packaging: Containers should be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill. [5] Do not discharge into drains or the environment. [4]All disposal methods must be in accordance with local, state, and federal regulations.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and standardized handling and emergency procedures, researchers can mitigate risks and maintain a secure laboratory environment. This guide serves as a foundational resource, and it is incumbent upon all personnel to remain vigilant and informed about the specific safety requirements of their work.

References

-

This compound. (n.d.). PubChem. Retrieved January 10, 2024, from [Link]

-

Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 10, 2024, from [Link]

-

SAFETY DATA SHEET. (2013, June 1). Ashland. Retrieved January 10, 2024, from [Link]

Sources

commercial availability of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

An In-depth Technical Guide to 2-Chloro-1-(6-chloropyridin-3-yl)ethanone for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, commercial availability, plausible synthetic routes, and its strategic importance as a building block in the synthesis of complex molecules.

Compound Identity and Physicochemical Properties

This compound (CAS No: 136592-00-2) is a halogenated ketone featuring a pyridine ring.[1][2] This bifunctional molecule, containing both a reactive α-chloro ketone and a chloropyridine moiety, is a versatile precursor in organic synthesis. Its properties make it a valuable starting material for constructing more elaborate molecular architectures, particularly within agrochemical and pharmaceutical research.

A summary of its key computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(6-chloro-3-pyridinyl)ethanone | PubChem[1], Sigma-Aldrich[2] |

| Molecular Formula | C₇H₅Cl₂NO | PubChem[1] |

| Molecular Weight | 190.02 g/mol | PubChem[1] |

| InChI Key | PALWQAXUGVUEIR-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| CAS Number | 136592-00-2 | Sigma-Aldrich[2] |

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers, primarily for research and development purposes. It is typically offered in various quantities with purities suitable for laboratory synthesis.

Rationale for Supplier Selection: When procuring this intermediate, researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CoA), to validate purity and identity. Given its reactivity, storage and shipping conditions are also critical. The compound is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to maintain its stability.[2]

| Supplier | Purity | Available Quantities | Storage Temperature |

| Sigma-Aldrich | 95% | 100 mg, 250 mg, 1 g | Inert atmosphere, 2-8°C[2] |

| Biosynth | N/A | Available for purchase online | N/A |

| Sunway Pharm Ltd | N/A | Inquire for details | N/A |

| JHECHEM CO LTD | N/A | Inquire for details | N/A |

| Aladdin | N/A | Available for purchase online | N/A |

Note: Availability and quantities are subject to change. Researchers should consult the respective supplier websites for the most current information.

Synthetic Pathways: An Overview

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and widely applicable laboratory-scale synthesis can be devised based on established methodologies for the α-chlorination of ketones.[3] The most direct route involves the selective chlorination of the parent ketone, 1-(6-chloropyridin-3-yl)ethanone, at the α-carbon.

Expert Insight: The choice of chlorinating agent is critical to achieving high yield and selectivity. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation, often used in a chlorinated solvent like dichloromethane (DCM) or in an ethereal solvent.[3] The reaction proceeds via an enol or enolate intermediate, making the α-position susceptible to electrophilic attack by the chlorinating agent.

Caption: Proposed synthesis of the target compound.

Representative Experimental Protocol

This protocol is a representative example based on analogous chemical transformations and should be optimized for specific laboratory conditions.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(6-chloropyridin-3-yl)ethanone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reaction: Cool the stirred solution in an ice bath. Add sulfuryl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature between 0-5°C. The rate of addition should be controlled to manage any exotherm.

-

Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.

Role in Drug Discovery and Agrochemical Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The presence of two reactive sites—the α-chloro ketone and the aromatic chlorine—allows for sequential and selective functionalization.

Core Application: This compound is a critical building block for the synthesis of neonicotinoid insecticides, a major class of agrochemicals. The α-chloro ketone moiety is readily displaced by nucleophiles, such as amines, to form more complex heterocyclic structures.

Sources

potential applications of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the medicinal chemistry applications of this compound. This seemingly simple α-chloroketone, bearing a chloropyridinyl moiety, has emerged as a critical building block in the synthesis of a range of bioactive molecules. While its most prominent role is as a key intermediate in the production of neonicotinoid insecticides, this guide delves deeper into its broader potential in drug discovery. We will explore its application in the synthesis of not only potent agrochemicals but also compounds with therapeutic potential, including kinase inhibitors for cancer therapy. This document will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, reaction mechanisms, and biological activities of compounds derived from this versatile scaffold.

Introduction: The Strategic Importance of the Chloropyridinyl Ketone Core

The incorporation of halogenated heterocyclic moieties is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The compound this compound, with its dual chlorine substitution and reactive α-chloroketone functionality, represents a prime example of a strategically designed building block for the synthesis of diverse bioactive compounds.

The pyridine ring, a common feature in many pharmaceuticals, provides a scaffold that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological macromolecules. The chloro-substituent on the pyridine ring can further influence these interactions and provide a vector for further chemical modification. The α-chloroketone group is a versatile handle for a variety of chemical transformations, most notably for the construction of five- and six-membered heterocyclic rings, which are prevalent in many drug classes.

This guide will first explore the most established application of this compound in the synthesis of neonicotinoid insecticides, providing detailed synthetic protocols and mechanistic insights. Subsequently, we will venture into the emerging and exciting potential of this compound in the development of therapeutics for human diseases, with a focus on kinase inhibitors.

Established Application: A Cornerstone in Neonicotinoid Synthesis

Neonicotinoids are a class of systemic insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[1] this compound is a crucial precursor for the synthesis of several commercially important neonicotinoids, including Imidacloprid and Acetamiprid.

Synthesis of Imidacloprid and its Analogs

Imidacloprid is one of the most widely used insecticides globally. Its synthesis often involves the reaction of a chloropyridinylmethyl amine derivative with a nitroguanidine or a similar precursor. While many industrial syntheses start from 2-chloro-5-(chloromethyl)pyridine, a closely related analog, the underlying principles of constructing the imidazolidine ring are directly applicable to derivatives of this compound.

The general synthetic strategy involves the reaction of the α-chloroketone with a suitable diamine, such as N-methyl-1,2-ethanediamine, to form an imidazolidine ring. The resulting intermediate can then be further modified to introduce the desired pharmacophore.

Experimental Protocol: Synthesis of an Imidazolidine Intermediate

This protocol outlines a general procedure for the synthesis of an N-methyl-imidazolidine derivative from this compound, a key step towards neonicotinoid analogs.

Materials:

-

This compound

-

N-methyl-1,2-ethanediamine

-

Triethylamine

-

Anhydrous acetonitrile

-

Sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.90 g, 10 mmol) in 40 mL of anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-methyl-1,2-ethanediamine (0.81 g, 11 mmol) followed by the dropwise addition of triethylamine (1.52 g, 15 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired imidazolidine derivative.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetonitrile is crucial to prevent the hydrolysis of the α-chloroketone and other reactive intermediates.

-

Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization reactions.

-

TLC Monitoring: TLC is an essential tool to track the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

Mechanistic Insights

The formation of the imidazolidine ring from this compound and a diamine proceeds through a two-step mechanism:

-

Nucleophilic Substitution: The primary amine of the diamine acts as a nucleophile and attacks the electrophilic carbon of the α-chloroketone, displacing the chloride ion.

-

Intramolecular Cyclization: The secondary amine of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to form the five-membered imidazolidine ring.

Diagram of the Imidazolidine Ring Formation Mechanism

Caption: Mechanism of imidazolidine formation.

Emerging Applications in Medicinal Chemistry: Beyond Insecticides

The structural motifs present in this compound and its derivatives are not only relevant to agrochemicals but also hold significant promise in the development of therapeutics for human diseases. The pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Potential as Kinase Inhibitors in Cancer Therapy

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of kinase inhibitors is a major focus of modern cancer drug discovery. Several studies have highlighted the potential of pyridine derivatives as potent and selective kinase inhibitors.[2]

While direct studies on this compound in this context are emerging, the synthesis of substituted pyridines with potential kinase inhibitory activity often involves the use of chloropyridine precursors. The α-chloroketone functionality of our topic compound provides a versatile entry point for the synthesis of a wide range of substituted pyridine derivatives that can be screened for their kinase inhibitory activity.

For instance, the chloroacetyl group can be reacted with various nucleophiles to introduce diverse side chains, which can be designed to interact with specific residues in the ATP-binding pocket of kinases.

Diagram of a Potential Kinase Inhibitor Synthesis Workflow

Sources

An In-Depth Technical Guide to the Reactivity of the α-Chloro Ketone in 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(6-chloropyridin-3-yl)ethanone is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant pharmaceutical interest. As an α-chloro ketone, its reactivity is dominated by the electrophilic nature of both the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom. This dual reactivity allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and drug development. The presence of the electron-withdrawing 6-chloropyridin-3-yl moiety further enhances the electrophilicity of these centers, influencing the regioselectivity and kinetics of its reactions. This guide provides a comprehensive exploration of the synthesis and reactivity of this versatile α-chloro ketone, offering field-proven insights and detailed experimental protocols.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves a two-step process starting from 6-chloronicotinic acid.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

The initial step is the conversion of 6-chloronicotinic acid to its corresponding acid chloride, 6-chloronicotinoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Preparation of 6-Chloronicotinoyl Chloride [1]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 g of 6-chloronicotinic acid.

-

Carefully add 75 mL of phosphorus oxychloride and 144 g of phosphorus pentachloride to the flask.

-

Slowly heat the mixture in an oil bath to 80°C over a period of 25 minutes with continuous stirring.

-

Increase the bath temperature to 125°C and maintain the reflux for 1 hour.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Add anhydrous toluene and concentrate again under reduced pressure, followed by final drying on an oil pump to yield solid 6-chloronicotinoyl chloride.

Step 2: Friedel-Crafts Acylation

An alternative and more likely laboratory-scale synthesis would be the Arndt-Eistert homologation.[2][3][5][7] This method would involve the reaction of 6-chloronicotinoyl chloride with diazomethane to form a diazoketone, which upon treatment with HCl would yield the desired α-chloro ketone. However, due to the hazardous nature of diazomethane, this method is less favored for large-scale production.

Core Reactivity of the α-Chloro Ketone Moiety

The reactivity of this compound is governed by two primary electrophilic sites:

-

The Carbonyl Carbon: This site is susceptible to nucleophilic attack, a characteristic reaction of ketones.

-

The α-Carbon: The carbon adjacent to the carbonyl group, which is bonded to the chlorine atom, is a prime target for nucleophilic substitution (Sₙ2) reactions, facilitated by the electron-withdrawing effect of the adjacent carbonyl and the pyridyl ring.

The electron-withdrawing nature of the 6-chloropyridin-3-yl ring system significantly enhances the electrophilicity of both the carbonyl carbon and the α-carbon, making the molecule highly reactive towards a wide array of nucleophiles.

Reactions with Nucleophiles

Reactions with Sulfur Nucleophiles: The Hantzsch Thiazole Synthesis

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing thiazole rings.[8][9][10][11] This reaction involves the condensation of the α-chloro ketone with a thioamide, such as thiourea.

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, displacing the chloride ion in an Sₙ2 fashion. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom on the electrophilic carbonyl carbon. Subsequent dehydration yields the final thiazole product.

Experimental Protocol: Synthesis of 2-Amino-4-(6-chloropyridin-3-yl)thiazole (General Procedure)

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or acetic acid.[8]

-

Add 1.1 to 1.5 equivalents of thiourea to the solution.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| This compound | Thiourea | Ethanol | Reflux | 2-Amino-4-(6-chloropyridin-3-yl)thiazole | Good to Excellent | [10] |

| This compound | Substituted Thioamides | Acetic Acid | Reflux | Substituted 2-aminothiazoles | High | [8] |

Reactions with Nitrogen Nucleophiles: Synthesis of Imidazoles and Other N-Heterocycles

The α-chloro ketone readily reacts with various nitrogen nucleophiles, including primary and secondary amines, leading to the formation of α-amino ketones. These intermediates can be valuable precursors for the synthesis of other nitrogen-containing heterocycles, such as imidazoles. The reaction of an α-halo ketone with an amidine is a common method for imidazole synthesis.

Experimental Protocol: General Reaction with Primary/Secondary Amines

-

Dissolve this compound in an inert solvent like dichloromethane or acetonitrile.

-

Add 2.2 equivalents of the desired primary or secondary amine at room temperature. The excess amine acts as a base to neutralize the HCl generated.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Work up the reaction by washing with water and an aqueous solution of a mild base (e.g., NaHCO₃) to remove the amine hydrochloride salt.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the α-amino ketone.

This α-amino ketone can then be cyclized with a suitable reagent, such as a source of ammonia and an aldehyde, to form a substituted imidazole.

Other Important Reactions of α-Chloro Ketones

The versatile reactivity of this compound extends beyond simple substitutions and Hantzsch-type cyclizations.

Darzens Condensation

The Darzens condensation is a reaction of an α-halo ketone with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone).[8][12] This reaction provides a route to valuable epoxide intermediates.

Mechanism: A base abstracts a proton from the α-carbon, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone. The resulting alkoxide undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.

Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones in the presence of a strong, non-nucleophilic base leads to the formation of carboxylic acid derivatives, often with a ring contraction if the starting material is cyclic.[9][10][11][13][14] For an acyclic α-chloro ketone like this compound, this rearrangement would lead to a rearranged carboxylic acid derivative.

Mechanism: The reaction proceeds through the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (such as hydroxide or an alkoxide) to give the rearranged product.

Application in the Synthesis of Neonicotinoid Insecticides

Derivatives of this compound are crucial in the synthesis of neonicotinoid insecticides, a major class of crop protection agents. For instance, while not a direct reaction of the title compound, the structurally related 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of Imidacloprid. The chemistry of the chloropyridinyl moiety is central to the construction of these important agrochemicals.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its dual electrophilic nature at the carbonyl carbon and the α-carbon allows for a wide range of transformations, including nucleophilic substitutions and various cyclization reactions. The electron-withdrawing 6-chloropyridin-3-yl group enhances its reactivity, making it a valuable tool for the construction of complex heterocyclic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

References

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

-

Synthesis of thiazole derivatives 2–7. R¹ = (a) H; (b) CH3; (c) C6H5;... ResearchGate. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Darzens reaction. Wikipedia. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

-

Favorskii rearrangement. Wikipedia. [Link]

-

Arndt–Eistert reaction. Wikipedia. [Link]

-

Favorskii Rearrangement. YouTube. [Link]

-

Darzens Condensation. ResearchGate. [Link]

-

Arndt-Eistert Synthesis. Química Organica.org. [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Synthesis of 6-chloronicotinoyl chloride. PrepChem.com. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Arndt Eistert (Synthesis) [quimicaorganica.org]

- 4. This compound | C7H5Cl2NO | CID 10797730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Darzens Reaction [organic-chemistry.org]

- 9. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Darzens reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Electrophilicity of 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract